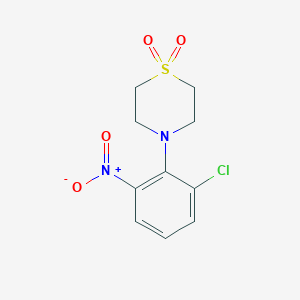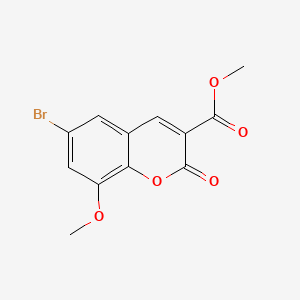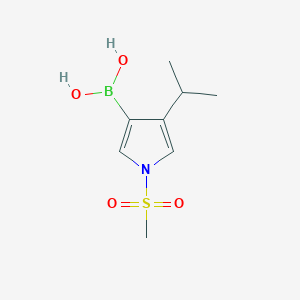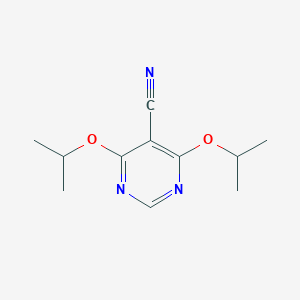
4-(1-Bromovinyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromovinyl)anisole is an organobromine compound with the chemical formula C9H9BrO It is a derivative of anisole, where a bromovinyl group is attached to the para position of the methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromovinyl)anisole typically involves the bromination of anisole followed by a vinylation reaction. One common method includes the reaction of anisole with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 4-bromoanisole. This intermediate can then undergo a Heck reaction with vinyl halides to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is often carried out under controlled temperature and pressure to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Bromovinyl)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex organic molecules.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination of anisole.
Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Anisoles: From substitution reactions.
Coupled Products: From Suzuki and Heck reactions.
Oxidized Derivatives: Such as aldehydes and carboxylic acids.
Applications De Recherche Scientifique
4-(1-Bromovinyl)anisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: A precursor in the synthesis of 4-(1-Bromovinyl)anisole.
4-Vinylanisole: Lacks the bromine atom but has similar reactivity in vinylation reactions.
4-Methoxyphenylacetylene: Another derivative of anisole with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |
Clé InChI |
HEXUPZIWDXNVCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)




![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)

